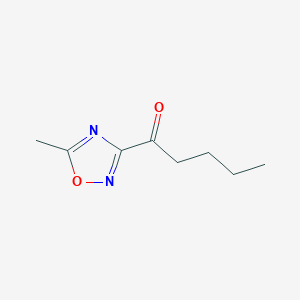
2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both pyrazine and benzothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole typically involves the formation of the pyrazine and benzothiazole rings followed by their coupling. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiazole ring through cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Oxidation Reactions: Oxidation of pyrazine derivatives to form the pyrazin-1-ium structure.
Coupling Reactions: Coupling of the oxidized pyrazine with the benzothiazole ring under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could convert the oxidized pyrazine back to its original state.
Substitution: Various substitution reactions could occur on the benzothiazole or pyrazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures often exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzoxazole
- 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzimidazole
Uniqueness
The uniqueness of 2-(1-Oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole could lie in its specific electronic properties, reactivity, or biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H7N3OS |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
2-(1-oxidopyrazin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3OS/c15-14-6-5-12-7-9(14)11-13-8-3-1-2-4-10(8)16-11/h1-7H |
Clé InChI |
DUPFYTIWPQOBQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=[N+](C=CN=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)





![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)

